1,8-Bis(triethoxysilyl)octane
Overview
Description
1,8-Bis(triethoxysilyl)octane is an organosilicon compound with the molecular formula C20H46O6Si2 . It is commonly used as a silane coupling agent, a surface modifier, a crosslinking agent, and an adhesive in various applications.
Synthesis Analysis
The synthesis of 1,8-Bis(triethoxysilyl)octane can be achieved through a substitution reaction involving 1,8-dichlorooctane and triethoxysilane . The product is then purified and crystallized to obtain the final product .Molecular Structure Analysis
The molecular structure of 1,8-Bis(triethoxysilyl)octane contains a total of 73 bonds, including 27 non-H bonds and 21 rotatable bonds .Chemical Reactions Analysis
As a chemical reagent, 1,8-Bis(triethoxysilyl)octane is used for coupling reactions in organic synthesis . It reacts slowly with moisture/water .Physical And Chemical Properties Analysis
1,8-Bis(triethoxysilyl)octane has a molecular weight of 438.76 g/mol . It has a boiling point of 172-175°C at 0.75 mmHg , a density of 0.926 g/mL , and a refractive index of 1.4240 at 20°C .Scientific Research Applications
-
- Application : 1,8-Bis(triethoxysilyl)octane can react with the surface of inorganic materials or organic materials to improve their adhesion performance and interfacial compatibility .
- Results : The results would vary depending on the specific application, but generally, the use of 1,8-Bis(triethoxysilyl)octane as a silane coupling agent can significantly improve the adhesion and durability of materials .
- As a Hydrolytic Stability Enhancer
- Application : It is used as an additive to enhance hydrolytic stability, which impacts increased product shelf life, ensures better substrate bonding, and also leads to improved mechanical properties in coatings as well as composite applications .
- Results : The use of 1,8-Bis(triethoxysilyl)octane as a hydrolytic stability enhancer can improve the shelf life, substrate bonding, and mechanical properties of coatings and composites .
properties
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(triethoxysilyl)octane | |
CAS RN |
52217-60-4 | |
Record name | 1,8-Bis(triethoxysilyl)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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